molecular formula C12H15NO4 B14019206 [Acetyloxy-(2-ethylphenyl)amino] ethanoate CAS No. 887589-80-2

[Acetyloxy-(2-ethylphenyl)amino] ethanoate

Cat. No.: B14019206
CAS No.: 887589-80-2
M. Wt: 237.25 g/mol
InChI Key: DMLYCDIHRYMVKM-UHFFFAOYSA-N
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Description

[Acetyloxy-(2-ethylphenyl)amino] ethanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

The synthesis of [Acetyloxy-(2-ethylphenyl)amino] ethanoate can be achieved through several methods. One common approach involves the reaction of 2-ethylphenylamine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

[Acetyloxy-(2-ethylphenyl)amino] ethanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[Acetyloxy-(2-ethylphenyl)amino] ethanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of [Acetyloxy-(2-ethylphenyl)amino] ethanoate involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release acetic acid and 2-ethylphenylamine, which may interact with cellular pathways to exert their effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

[Acetyloxy-(2-ethylphenyl)amino] ethanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the 2-ethylphenylamine moiety, which imparts distinct chemical and biological properties. Similar compounds include:

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl butyrate

These compounds differ in their alkyl or aryl groups attached to the ester functional group, leading to variations in their chemical reactivity and applications.

Properties

CAS No.

887589-80-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(N-acetyloxy-2-ethylanilino) acetate

InChI

InChI=1S/C12H15NO4/c1-4-11-7-5-6-8-12(11)13(16-9(2)14)17-10(3)15/h5-8H,4H2,1-3H3

InChI Key

DMLYCDIHRYMVKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(OC(=O)C)OC(=O)C

Origin of Product

United States

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